molecular formula C15H15BrN2O2 B2907579 [1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone CAS No. 383146-96-1

[1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone

Cat. No.: B2907579
CAS No.: 383146-96-1
M. Wt: 335.201
InChI Key: MPXNRZDXFKUTJD-UHFFFAOYSA-N
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Description

“1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone” is a chemical compound with the empirical formula C11H12BrNO2 and a molecular weight of 270.12 .


Molecular Structure Analysis

The molecular structure of “1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone” has been determined using X-ray diffraction techniques. This information is valuable for understanding the compound’s physical properties and potential applications in material science, such as crystal engineering.


Physical and Chemical Properties Analysis

“1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination .

Mechanism of Action

The mechanism of action of “1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone” is not clear from the available literature. It’s possible that the compound could have various effects depending on the context in which it’s used .

Safety and Hazards

According to the available safety data, “1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[1-(4-bromophenyl)pyrrol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(18)15(19)17-8-10-20-11-9-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXNRZDXFKUTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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